molecular formula C11H15F2N B2368031 (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine CAS No. 2248171-73-3

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine

Cat. No. B2368031
CAS RN: 2248171-73-3
M. Wt: 199.245
InChI Key: UTMOROBEIKBUDC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine, also known as DF-MDBP, is a chemical compound that belongs to the class of substituted amphetamines. It is a psychoactive drug that has been used recreationally due to its stimulant and euphoric effects. However, in recent years, it has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and euphoric effects of the drug. (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine also acts as a serotonin releaser, which may contribute to its potential antidepressant effects.
Biochemical and Physiological Effects
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce hyperactivity in rodents. These effects are similar to those observed with other psychoactive substances such as amphetamines and cathinones.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine in research is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This allows for precise and targeted manipulation of these neurotransmitter systems. However, one limitation is its potential for abuse and addiction, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and ADHD. Another area of interest is its potential as a tool for studying the mechanisms of action of other psychoactive substances. Additionally, further research is needed to fully understand the biochemical and physiological effects of the drug and its potential for abuse and addiction.

Synthesis Methods

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine can be synthesized using various methods, including reductive amination, Grignard reaction, and reductive coupling. One of the most common methods involves the reaction of 2,5-difluoro-phenylacetonitrile with 2-methyl-2-butylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Scientific Research Applications

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology. It has been used as a tool to study the mechanisms of action of other psychoactive substances such as amphetamines and cathinones. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8H,2-3,7,14H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMOROBEIKBUDC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC(=C1)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=C(C=CC(=C1)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine

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